2-(Propylsulfanyl)cyclopentan-1-one
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Overview
Description
2-(Propylsulfanyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with propylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the propylsulfanyl group on the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Propylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
2-(Propylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Propylsulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the propylsulfanyl group.
2-Cyclopenten-1-one: A structurally related compound with a double bond in the ring.
Cyclohexanone: A six-membered ring analog.
Uniqueness
2-(Propylsulfanyl)cyclopentan-1-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
89730-28-9 |
---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
2-propylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C8H14OS/c1-2-6-10-8-5-3-4-7(8)9/h8H,2-6H2,1H3 |
InChI Key |
NMAYNRVXSDMDOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1CCCC1=O |
Origin of Product |
United States |
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